molecular formula C17H21NO3 B2411855 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 2097897-64-6

1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B2411855
CAS No.: 2097897-64-6
M. Wt: 287.359
InChI Key: QVDKZZBWWDSPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropylidene group: This step may involve the use of cyclopropylidene reagents under specific conditions.

    Attachment of the methoxyphenoxy group: This can be done through etherification reactions using methoxyphenol and appropriate coupling agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NaOH, NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or other chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone involves its interaction with specific molecular targets and pathways. These may include:

    Receptor binding: The compound may bind to specific receptors on cell surfaces, triggering a biological response.

    Enzyme inhibition: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.

    Signal transduction: The compound may modulate signaling pathways within cells, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-hydroxyphenoxy)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-chlorophenoxy)ethanone: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-20-15-4-2-3-5-16(15)21-12-17(19)18-10-8-14(9-11-18)13-6-7-13/h2-5H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDKZZBWWDSPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(=C3CC3)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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